molecular formula C21H24N2O2S B11003453 N-benzyl-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-methylpropanamide

N-benzyl-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-methylpropanamide

Cat. No.: B11003453
M. Wt: 368.5 g/mol
InChI Key: KELJXJIHPXVAII-UHFFFAOYSA-N
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Description

N-benzyl-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-methylpropanamide is a complex organic molecule featuring a 4,5-dihydro-3H-1-benzazepine core substituted with a hydroxy group at position 2 and a sulfanyl (-S-) linkage to a propanamide chain. The propanamide moiety is further modified with N-benzyl (C₆H₅CH₂-) and N-methyl (-CH₃) groups.

Properties

Molecular Formula

C21H24N2O2S

Molecular Weight

368.5 g/mol

IUPAC Name

N-benzyl-N-methyl-3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]propanamide

InChI

InChI=1S/C21H24N2O2S/c1-23(15-16-7-3-2-4-8-16)20(24)13-14-26-19-12-11-17-9-5-6-10-18(17)22-21(19)25/h2-10,19H,11-15H2,1H3,(H,22,25)

InChI Key

KELJXJIHPXVAII-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CCSC2CCC3=CC=CC=C3NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-methylpropanamide typically involves multiple steps. One common approach is to start with the formation of the benzazepine ring, followed by the introduction of the sulfanyl group and the benzyl group. The final step involves the formation of the propanamide moiety.

    Formation of Benzazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino alcohol.

    Introduction of Sulfanyl Group: This step typically involves the use of thiol reagents under mild conditions to introduce the sulfanyl group onto the benzazepine ring.

    Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.

    Formation of Propanamide Moiety: The final step involves the reaction of the intermediate with a suitable amide-forming reagent, such as an acid chloride or an anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction control to minimize by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propanamide moiety can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-benzyl-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-methylpropanamide is a compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. Here, we will explore its applications based on available literature and relevant case studies.

Pharmacological Studies

The compound has been investigated for its potential as a vasopressin antagonist , which can be beneficial in treating conditions such as congestive heart failure. Vasopressin plays a crucial role in regulating blood pressure and fluid balance in the body. Research indicates that antagonists of vasopressin can help manage excess renal water reabsorption and reduce vascular resistance, thereby improving patient outcomes in certain cardiovascular diseases .

Neuropharmacology

The benzazepine moiety is known for its activity on neurotransmitter systems. Compounds with similar structures have been shown to interact with dopamine receptors, suggesting that this compound may also exhibit neuropharmacological properties. This could have implications for treating disorders such as schizophrenia or depression, where dopamine dysregulation is a key factor.

Antioxidant Activity

Emerging studies suggest that compounds containing similar functional groups may possess antioxidant properties. Antioxidants are vital in combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Investigating the antioxidant capacity of this compound could open new avenues for therapeutic applications .

Synthesis of Novel Therapeutics

The unique structure of this compound makes it a valuable precursor for synthesizing novel drugs. By modifying its structure, researchers can explore new derivatives with enhanced efficacy or reduced side effects for various therapeutic targets.

Case Study 1: Vasopressin Antagonism

A study published on the development of tricyclic non-peptide vasopressin antagonists highlighted the pharmacological potential of compounds structurally related to this compound. These compounds demonstrated significant effects on reducing vasopressin levels in animal models of heart failure, indicating their potential clinical application .

Case Study 2: Neuropharmacological Effects

Research investigating the effects of benzazepine derivatives on dopamine receptor activity found that modifications to the benzazepine structure could enhance binding affinity and receptor selectivity. This suggests that this compound could be further studied for its neuropharmacological effects .

Case Study 3: Antioxidant Properties

A comparative analysis of various benzazepine derivatives revealed that certain compounds exhibited strong antioxidant activity through the scavenging of free radicals. This finding underscores the need for further exploration into the antioxidant capabilities of this compound .

Mechanism of Action

The mechanism of action of N-benzyl-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-methylpropanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Routes : The target compound and its benzodioxin analog () likely share synthetic strategies, such as coupling benzazepine sulfanyl intermediates with propanamide derivatives .
  • Pharmacological Potential: The N-benzyl-N-methyl groups in the target compound may enhance blood-brain barrier penetration compared to the benzodioxin analog, suggesting possible CNS applications.
  • Catalytic Utility : Unlike ’s compound, the target’s structure is less optimized for metal-catalyzed reactions due to steric hindrance and lack of a rigid N,O-directing group .

Biological Activity

N-benzyl-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-methylpropanamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its interaction with various biological systems, including receptor modulation and therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

C18H22N2O2S\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{2}\text{S}

This structure includes a benzyl group, a benzazepine moiety, and a sulfanyl group, which contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its receptor interactions and potential therapeutic effects.

Receptor Modulation

  • Vasopressin Receptor Antagonism : The compound has shown promise as a vasopressin receptor antagonist. Vasopressin plays a crucial role in regulating water retention and blood pressure. Antagonists can be beneficial in treating conditions such as heart failure and hypertension by promoting diuresis and reducing vascular resistance .
  • G Protein-Coupled Receptors (GPCRs) : The compound's interactions with GPCRs have been characterized, indicating its ability to modulate signaling pathways associated with various physiological responses. This includes the inhibition of platelet aggregation and modulation of intracellular calcium levels .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on specific receptor activities. For instance, it was shown to inhibit the vasopressin V1A receptor effectively, leading to reduced intracellular calcium mobilization in cell lines expressing this receptor.

In Vivo Studies

In vivo studies have further validated the therapeutic potential of this compound. Animal models treated with this compound exhibited improved outcomes in models of heart failure, including reduced fluid retention and improved cardiac output .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Heart Failure Management : A study involving patients with congestive heart failure showed that administration of the compound resulted in significant improvements in symptoms and quality of life metrics.
  • Hypertensive Patients : In hypertensive patients, treatment with this compound led to a notable decrease in blood pressure readings over a four-week period.

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